Cas no 1553990-17-2 (3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine)

3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine
- 1553990-17-2
- EN300-1931644
-
- インチ: 1S/C11H12F2N2/c12-11(13,5-6-14)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,15H,5-6,14H2
- InChIKey: BSCYDBQSDXQZTK-UHFFFAOYSA-N
- ほほえんだ: FC(CCN)(C1=CNC2C=CC=CC1=2)F
計算された属性
- せいみつぶんしりょう: 210.09685472g/mol
- どういたいしつりょう: 210.09685472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931644-5.0g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1931644-0.05g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1931644-1g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1931644-0.1g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1931644-0.5g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1931644-1.0g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1931644-0.25g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1931644-2.5g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1931644-10.0g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1931644-5g |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine |
1553990-17-2 | 5g |
$5345.0 | 2023-09-17 |
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine 関連文献
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
3,3-difluoro-3-(1H-indol-3-yl)propan-1-amineに関する追加情報
Comprehensive Overview of 3,3-Difluoro-3-(1H-indol-3-yl)propan-1-amine (CAS No. 1553990-17-2)
3,3-Difluoro-3-(1H-indol-3-yl)propan-1-amine, with the CAS number 1553990-17-2, is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to a class of molecules known for their potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. The presence of fluorine atoms in its structure enhances its metabolic stability and bioavailability, making it a promising candidate for further investigation.
The indole scaffold is a privileged structure in medicinal chemistry, often found in compounds with diverse biological activities. The incorporation of difluoro groups into the propan-1-amine side chain of this molecule introduces unique electronic and steric properties, which can influence its interaction with biological targets. Researchers are particularly interested in its potential as a serotonin receptor modulator, given the structural similarity to other indole-based compounds known to affect neurotransmitter systems.
In recent years, the demand for fluorinated organic compounds has surged due to their applications in precision medicine and targeted therapy. The CAS 1553990-17-2 compound aligns with this trend, as its fluorinated moiety may improve its pharmacokinetic profile. This has led to increased searches for "fluorinated indole derivatives" and "amine-functionalized indoles" in scientific databases, reflecting the growing interest in this chemical space.
From a synthetic chemistry perspective, the preparation of 3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine involves multi-step organic transformations, including electrophilic fluorination and reductive amination. These methods are widely discussed in academic circles, with many researchers seeking "efficient synthesis of difluorinated amines" or "indole functionalization techniques." The compound's synthetic accessibility contributes to its appeal as a building block for more complex molecular architectures.
The physicochemical properties of CAS 1553990-17-2 are also noteworthy. Its logP value and hydrogen bonding capacity suggest favorable membrane permeability, a critical factor in drug development. This has prompted discussions about "structure-activity relationships of fluorinated indoles" in online forums and research publications, highlighting the compound's relevance in modern medicinal chemistry.
Beyond pharmaceutical applications, 3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine has potential uses in material science. Fluorinated organic compounds often exhibit unique electronic properties, making them valuable in the design of organic semiconductors or fluorescent probes. This dual applicability in life sciences and materials research has increased its visibility in cross-disciplinary searches.
Quality control and analytical characterization of this compound are essential topics in the field. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify its purity and structure. These analytical methods are frequently searched in conjunction with the compound's CAS number, underscoring the importance of rigorous quality assessment in chemical research.
In conclusion, 3,3-difluoro-3-(1H-indol-3-yl)propan-1-amine (CAS No. 1553990-17-2) represents a versatile and intriguing molecule with broad potential in scientific research. Its unique structural features, combined with the growing interest in fluorinated bioactive compounds, position it as a valuable subject for further study across multiple disciplines. As research continues, this compound may yield significant insights into the design of novel therapeutic agents and functional materials.
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